4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 191668-22-1
VCID: VC20935304
InChI: InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
SMILES: CC1=CC=C(C=C1)C2=CNC=C2C(=O)O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid

CAS No.: 191668-22-1

Cat. No.: VC20935304

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid - 191668-22-1

Specification

CAS No. 191668-22-1
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
Standard InChI Key ZAJLJBWVJBNSMR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CNC=C2C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=CNC=C2C(=O)O

Introduction

Chemical Identity and Structure

4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole family with a carboxylic acid group at the 3-position and a p-tolyl (4-methylphenyl) substituent at the 4-position of the pyrrole ring. The molecular structure establishes a framework that allows for multiple interaction points with biological targets.

Molecular Information

ParameterValue
CAS Number191668-22-1
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
IUPAC Name4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid
Standard InChIInChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
Standard InChIKeyZAJLJBWVJBNSMR-UHFFFAOYSA-N
SMILES NotationCC1=CC=C(C=C1)C2=CNC=C2C(=O)O
PubChem Compound ID10679566

Structural Features

The compound possesses several notable structural features that influence its chemical reactivity and potential biological interactions:

  • A pyrrole ring with an NH group that can serve as a hydrogen bond donor

  • A carboxylic acid group at the 3-position capable of forming hydrogen bonds and ionic interactions

  • A p-tolyl substituent at the 4-position that enhances lipophilicity and provides potential π-π stacking interactions

  • A conjugated system that extends across both aromatic rings, influencing electron distribution
    These structural elements create a molecule with multiple functional groups capable of interacting with various biological targets, particularly proteins with complementary binding pockets.

Physical and Chemical Properties

Understanding the physicochemical properties of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is essential for developing appropriate formulation strategies and predicting its behavior in biological systems.

Physical Properties

The compound is characterized by specific physical attributes that influence its handling, storage, and application in research settings.

PropertyDescription
Physical StateSolid at room temperature
SolubilityLimited water solubility; better solubility in organic solvents
Acid-Base BehaviorWeakly acidic due to carboxylic acid group
Hydrogen BondingCapable of forming hydrogen bonds via NH and COOH groups
Melting PointNot explicitly reported in the available literature

Chemical Reactivity Profile

The reactivity of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is governed by its functional groups:

  • The carboxylic acid group can readily undergo esterification, amidation, and salt formation

  • The pyrrole NH can participate in N-substitution reactions, though typically requiring activation

  • The aromatic systems (both pyrrole and phenyl rings) can undergo electrophilic aromatic substitution, though with varying regioselectivity
    These reactive sites provide multiple opportunities for chemical modification to enhance the compound's properties or to create derivatives with improved bioactivity profiles.

Research Applications and Bioactivity

Pyrrole derivatives, including those structurally similar to 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid, have demonstrated significant bioactivity, suggesting potential research applications for this compound.

Comparative Analysis with Related Compounds

Understanding the structural and functional relationships between 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid and other pyrrole derivatives provides insights into its potential applications and properties.

Structural Analogs

Several compounds share structural similarities with 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid:

CompoundStructural DifferencePotential Impact on Activity
5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acidPosition of p-tolyl group (5 vs. 4)May alter binding orientation and target selectivity
4-Methyl-1H-pyrrole-3-carboxylic acidSimple methyl group instead of p-tolylReduced lipophilicity and π-stacking potential
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylateEster group instead of carboxylic acid; hydroxyl on phenylDifferent hydrogen bonding pattern; altered solubility
1-Methyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid ethyl esterN-methylated and esterifiedEliminated NH hydrogen bonding; changed pharmacokinetics
These structural variations can significantly influence the compounds' physicochemical properties, binding affinities, and biological activities.

Experimental Considerations

When working with 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid in research settings, several practical considerations should be addressed.

Analytical Methods

Various analytical techniques can be employed for the characterization and purity assessment of 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • Infrared spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Elemental analysis
    These techniques provide complementary information about the compound's structure, purity, and identity .

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